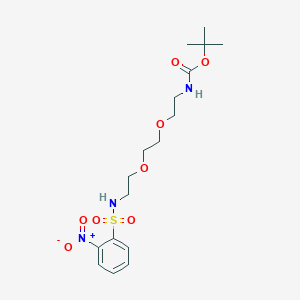
tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate
Übersicht
Beschreibung
tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate group linked to a nitrophenylsulfonamido moiety through a polyether chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate typically involves multiple steps:
Formation of the Polyether Chain: The polyether chain can be synthesized by reacting ethylene oxide with a suitable initiator, such as an alcohol or amine, under basic conditions.
Introduction of the Nitrophenylsulfonamido Group: The nitrophenylsulfonamido group can be introduced by reacting the polyether intermediate with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated purification systems to handle the multi-step synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenylsulfonamido group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of new sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of nitrophenylsulfonamido groups on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate or as a prodrug. The nitrophenylsulfonamido group might impart specific biological activities, while the carbamate group can enhance stability and bioavailability.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can be leveraged.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate would depend on its specific application. In a biological context, the nitrophenylsulfonamido group could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The polyether chain might facilitate membrane permeability, while the carbamate group could protect the molecule from rapid degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: This compound lacks the nitrophenylsulfonamido group, making it less reactive in certain chemical contexts.
tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate:
Uniqueness
The presence of the nitrophenylsulfonamido group in tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate makes it unique compared to similar compounds. This group can participate in a variety of chemical reactions, providing opportunities for further functionalization and application in diverse fields.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-nitrophenyl)sulfonylamino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O8S/c1-17(2,3)28-16(21)18-8-10-26-12-13-27-11-9-19-29(24,25)15-7-5-4-6-14(15)20(22)23/h4-7,19H,8-13H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFONOVPSCSUFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


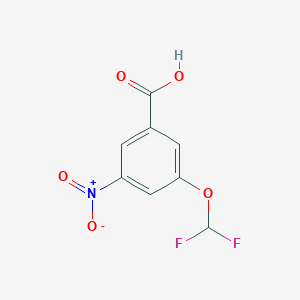
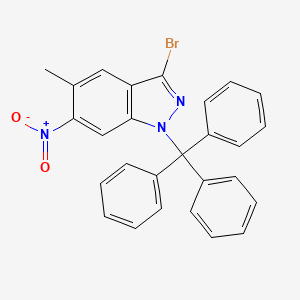
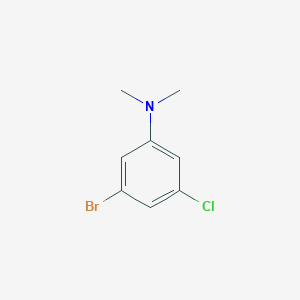
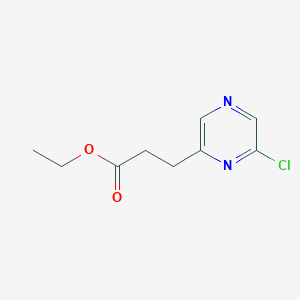
![[1-(4-Ethynylphenyl)cyclopropyl]methanol](/img/structure/B1409112.png)
![8-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409113.png)
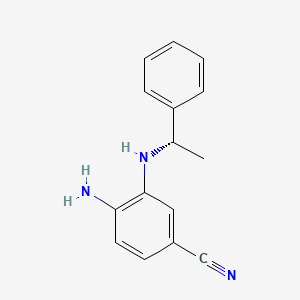
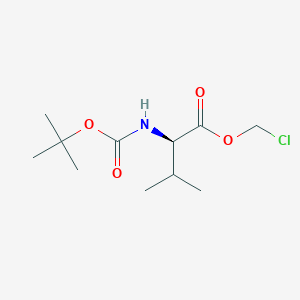
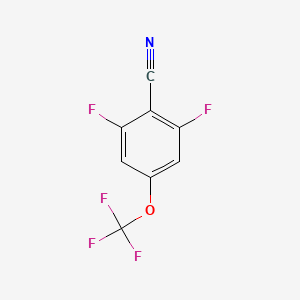
![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)
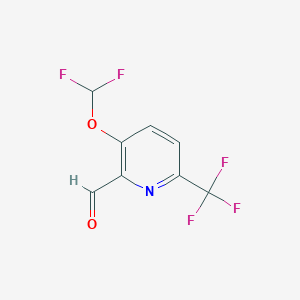
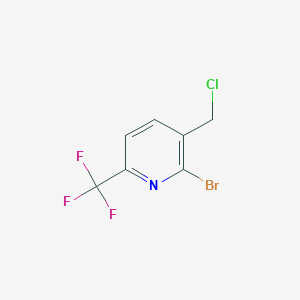
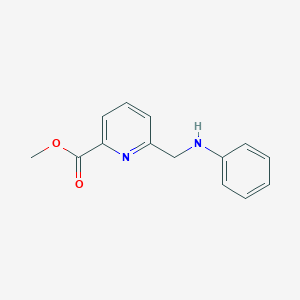
![2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid](/img/structure/B1409127.png)
